6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole
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Overview
Description
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzothiazole group is another important component that is found in many biologically active compounds .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring or a benzothiazole group can be achieved through various synthetic strategies, such as ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The benzothiazole group also contributes to the structural diversity of the molecule .Chemical Reactions Analysis
The chemical reactions involving compounds with a pyrrolidine ring or a benzothiazole group can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a pyrrolidine ring or a benzothiazole group can be influenced by factors such as the presence of other functional groups and the stereochemistry of the molecule .Scientific Research Applications
- Imidazole derivatives, including 6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole, have shown promising antimicrobial potential . These compounds can inhibit bacterial and fungal growth, making them relevant for drug development.
- Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone . Anti-fibrotic agents are crucial for managing conditions involving excessive tissue scarring.
- Imidazole-containing compounds, including pyrrolidine derivatives, have been explored for their anticonvulsant effects. One specific compound (62b) exhibited significant anticonvulsant activity in animal models .
- Imidazole serves as a core structure in various natural products (e.g., histidine, purine, and histamine) and commercially available drugs. Researchers continue to explore novel synthetic routes for imidazole-based compounds, including 6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole .
- Beyond antimicrobial effects, imidazole derivatives display diverse biological activities, such as anti-inflammatory, antitumor, antidiabetic, and antioxidant properties. These properties make them valuable for drug discovery .
- Imidazole-containing moieties occupy a unique position in heterocyclic chemistry. Their versatile scaffold allows for modifications and fine-tuning of properties, making them attractive targets for medicinal chemistry .
Antimicrobial Activity
Anti-Fibrosis Activity
Anticonvulsant Properties
Drug Synthesis and Development
Biological Activities
Heterocyclic Chemistry
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms, coordinating host toxic behaviors such as biofilm formation and virulence production .
Biochemical Pathways
Related compounds have been shown to interfere with the lasb system, a quorum-sensing pathway in pseudomonas aeruginosa . This interference can inhibit biofilm formation and virulence production, which are key factors in the pathogenesis of many bacterial infections .
Pharmacokinetics
Imidazole is highly soluble in water and other polar solvents, which could potentially influence the bioavailability of related compounds .
Result of Action
Similar compounds have been reported to exhibit promising quorum-sensing inhibitory activities, with ic50 values in the range of 455 to 1822 μg mL−1 . This suggests that these compounds could potentially inhibit the growth of certain bacteria without being antibiotic .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
6-ethoxy-2-pyrrolidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-16-10-5-6-11-12(9-10)17-13(14-11)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSJEGYRQVGIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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